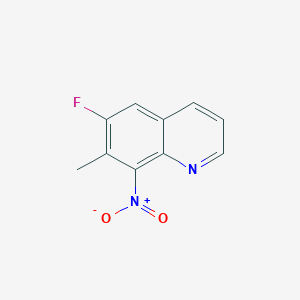
6-Fluoro-7-methyl-8-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Fluoro-7-méthyl-8-nitroquinoléine est un dérivé de quinoléine fluoré connu pour ses propriétés chimiques uniques et ses applications potentielles dans divers domaines. L’incorporation de groupes fluor, méthyle et nitro dans la structure de la quinoléine améliore son activité biologique et sa réactivité chimique, ce qui en fait un composé précieux dans la recherche scientifique et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 6-Fluoro-7-méthyl-8-nitroquinoléine implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante implique la nitration de la 7-méthylquinoléine, suivie d’une fluoration. La nitration est généralement effectuée en utilisant un mélange d’acide nitrique et d’acide sulfurique, tandis que la fluoration peut être réalisée en utilisant des réactifs tels que le Selectfluor ou le N-fluorobenzènesulfonimide dans des conditions contrôlées .
Méthodes de production industrielle : La production industrielle de la 6-Fluoro-7-méthyl-8-nitroquinoléine peut impliquer des voies de synthèse similaires, mais optimisées pour des opérations à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu pour les étapes de nitration et de fluoration afin de garantir une qualité et un rendement constants du produit. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir des composés de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : La 6-Fluoro-7-méthyl-8-nitroquinoléine subit diverses réactions chimiques, notamment :
Substitution nucléophile : L’atome de fluor peut être déplacé par des nucléophiles, conduisant à la formation de différents dérivés.
Réduction : Le groupe nitro peut être réduit en un groupe amino en utilisant des agents réducteurs tels que l’hydrogène gazeux sur un catalyseur au palladium.
Oxydation : Le groupe méthyle peut être oxydé en acide carboxylique en utilisant des agents oxydants forts tels que le permanganate de potassium
Réactifs et conditions courants :
Substitution nucléophile : Réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires.
Réduction : Hydrogène gazeux avec du palladium sur carbone (Pd/C) comme catalyseur.
Oxydation : Permanganate de potassium en milieu alcalin
Principaux produits formés :
Substitution nucléophile : Diverses quinoléines substituées selon le nucléophile utilisé.
Réduction : 6-Fluoro-7-méthyl-8-aminoquinoléine.
Oxydation : 6-Fluoro-7-carboxy-8-nitroquinoléine
4. Applications de la recherche scientifique
La 6-Fluoro-7-méthyl-8-nitroquinoléine a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Enquêté pour son potentiel en tant qu’inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses activités antimicrobiennes, antinéoplasiques et antivirales. Il a montré un potentiel dans le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de colorants, de pigments et comme précurseur pour les produits agrochimiques .
Applications De Recherche Scientifique
6-Fluoro-7-methyl-8-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a precursor for agrochemicals .
Mécanisme D'action
Le mécanisme d’action de la 6-Fluoro-7-méthyl-8-nitroquinoléine implique son interaction avec des cibles moléculaires spécifiques. L’atome de fluor améliore la capacité du composé à pénétrer les membranes biologiques, tandis que le groupe nitro peut participer à des réactions redox. Ces interactions peuvent inhiber l’activité enzymatique ou perturber les processus cellulaires, conduisant à ses effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l’application et du contexte biologique spécifiques .
Composés similaires :
6-Fluoroquinoléine : Manque les groupes méthyle et nitro, ce qui entraîne des propriétés chimiques et biologiques différentes.
7-Méthyl-8-nitroquinoléine : Manque l’atome de fluor, ce qui affecte sa réactivité et son activité biologique.
8-Nitroquinoléine : Manque les groupes fluor et méthyle, ce qui conduit à un comportement chimique distinct .
Unicité : La 6-Fluoro-7-méthyl-8-nitroquinoléine est unique en raison de la présence combinée de groupes fluor, méthyle et nitro, qui confèrent une activité biologique accrue et une polyvalence chimique. Cela en fait un composé précieux pour diverses applications de recherche et industrielles .
Comparaison Avec Des Composés Similaires
6-Fluoroquinoline: Lacks the methyl and nitro groups, resulting in different chemical and biological properties.
7-Methyl-8-nitroquinoline: Lacks the fluorine atom, which affects its reactivity and biological activity.
8-Nitroquinoline: Lacks both the fluorine and methyl groups, leading to distinct chemical behavior .
Uniqueness: 6-Fluoro-7-methyl-8-nitroquinoline is unique due to the combined presence of fluorine, methyl, and nitro groups, which confer enhanced biological activity and chemical versatility. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H7FN2O2 |
|---|---|
Poids moléculaire |
206.17 g/mol |
Nom IUPAC |
6-fluoro-7-methyl-8-nitroquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-8(11)5-7-3-2-4-12-9(7)10(6)13(14)15/h2-5H,1H3 |
Clé InChI |
UIJUNDGCSKQXHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C=CC=NC2=C1[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


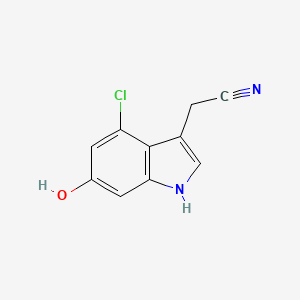
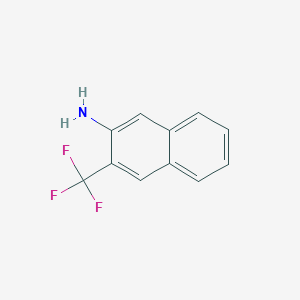
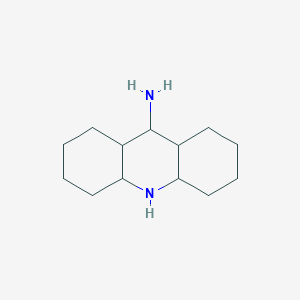
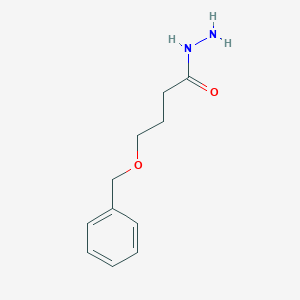

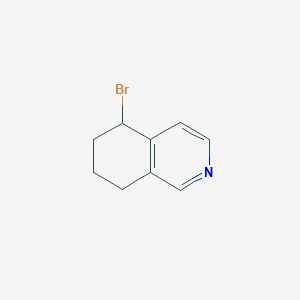
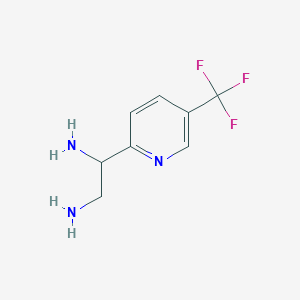
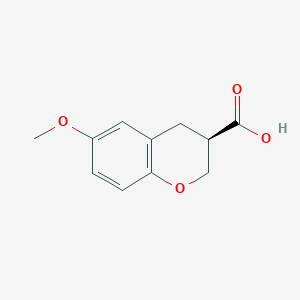
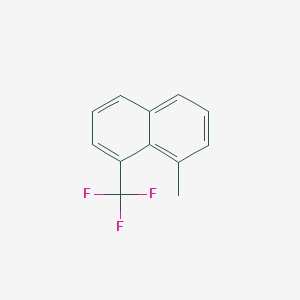
![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)
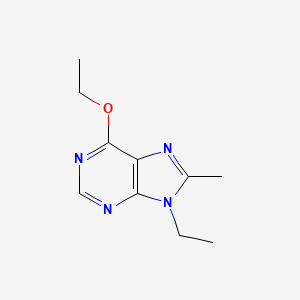

![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)

